Stereochemical Configuration Dictates Structural Compatibility: (R)- vs (S)-Enantiomer Comparison
The (R)-enantiomer (CAS 215608-32-5) and (S)-enantiomer (CAS 245323-45-9) represent distinct stereochemical configurations that cannot be interchanged in stereoselective applications . In Evans' oxazolidinone-based stereoselective synthesis of the Tubulysin D Tuv fragment, the (R)-configuration is specifically required to achieve the correct stereochemical outcome; employment of the (S)-enantiomer would yield the incorrect diastereomer [1]. The isomeric SMILES notations differ at the chiral center: (3R)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid for the target compound versus (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid for the enantiomer .
| Evidence Dimension | Chiral configuration |
|---|---|
| Target Compound Data | (R)-configuration at β-carbon (CAS 215608-32-5) |
| Comparator Or Baseline | (S)-configuration at β-carbon (CAS 245323-45-9) |
| Quantified Difference | Opposite absolute stereochemistry (enantiomeric pair) |
| Conditions | Stereoselective Evans' oxazolidinone methodology for Tubulysin D total synthesis |
Why This Matters
Incorrect enantiomer selection leads to diastereomeric products with potentially compromised biological activity or synthetic failure, making stereochemical specification a critical procurement parameter.
- [1] Murray, J. I. Design and Synthesis of Benzimidazoles as CDK5 Inhibitors and Progress toward the Total Synthesis of Tubulysin D. Doctoral Dissertation, Duquesne University, March 28, 2018. View Source
